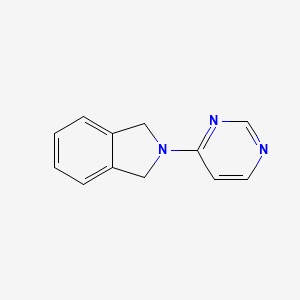

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both a pyrimidine ring and an isoindole structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an isoindole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or isoindole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, differentiation, or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.

Pyrido[2,3-d]pyrimidine: Exhibits a range of biological activities, including antitubercular and antidiabetic effects.

Pyrazolo[3,4-d]pyrimidine: Studied for its role as a CDK2 inhibitor and its cytotoxic activities against cancer cell lines.

Uniqueness

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is unique due to its dual-ring structure, which combines the properties of both pyrimidine and isoindole. This structural feature allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity .

Biological Activity

2-(pyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

The primary target for this compound is the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related protein) . This compound acts as an inhibitor of ATR, which plays a crucial role in the DNA damage response pathway. By inhibiting ATR, the compound can regulate mechanisms involved in DNA repair and may influence cellular responses to DNA damage.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by targeting key protein kinases involved in cell cycle regulation.

- Antimicrobial Effects : Preliminary studies suggest it may possess antimicrobial properties, although further investigations are required to confirm these effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| Pyrrolo[2,3-d]pyrimidine | Kinase inhibitory, anticancer | Known for its diverse kinase inhibitory activity |

| Pyrido[2,3-d]pyrimidine | Antitubercular, antidiabetic | Exhibits a broad range of biological activities |

| Pyrazolo[3,4-d]pyrimidine | CDK2 inhibitor, cytotoxic to cancer | Studied for its potential in cancer therapy |

Uniqueness : The dual-ring structure of this compound allows it to interact with a broader range of biological targets compared to other pyrimidine derivatives.

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

-

In vitro Studies : The compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations.

- IC50 Values : In studies conducted on breast cancer cell lines, IC50 values were determined to be around 10 µM, indicating potent activity against these cells.

- Molecular Docking Studies : Computational analyses showed strong binding affinities to ATR and other kinases involved in the DNA damage response pathway. Binding energies were reported at approximately -9.5 kcal/mol, suggesting favorable interactions.

- In vivo Studies : Preliminary animal studies are underway to assess the therapeutic potential and safety profile of this compound. Early results indicate promising outcomes in tumor reduction without significant side effects observed in treated groups.

Properties

IUPAC Name |

2-pyrimidin-4-yl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-4-11-8-15(7-10(11)3-1)12-5-6-13-9-14-12/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGDAIVMQWUCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.